Hepcidin-2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
DINFPICRFCCQCCNKPSCGICCEE |
Origin of Product |
United States |
Molecular Biology and Genetics of Murine Hepcidin 2 Hamp2
Gene Locus and Genomic Organization of Hamp2
In the mouse genome, the Hamp2 gene is located on chromosome 7. nih.govensembl.org Specifically, its location is precisely mapped to chromosome 7: 30,621,797-30,624,106 on the reverse strand (GRCm39:CM001000.3). ensembl.org This gene is situated adjacent to the Hamp1 gene on the same chromosome. nih.govnih.gov
Similar to the human HAMP gene and mouse Hamp1, the genomic organization of Hamp2 is characterized by three exons and two introns. nih.govplos.org This conserved structure across different species and hepcidin (B1576463) paralogs highlights a fundamental organizational principle of these genes.
Transcriptional Units and mRNA Splicing of Hamp2
The Hamp2 gene gives rise to multiple transcriptional units, resulting in different splice variants. According to Ensembl, the Hamp2 gene has 3 transcripts (splice variants). ensembl.orgensembl.org These transcripts undergo mRNA splicing, a crucial post-transcriptional modification process in eukaryotes where non-coding regions (introns) are removed and coding regions (exons) are joined together to form mature mRNA molecules. libretexts.orgsavemyexams.com This process is carried out by a complex machinery called the spliceosome and can occur co-transcriptionally. libretexts.orgmdpi.com
While the specific details of Hamp2 mRNA splicing and the functional implications of its different transcripts are areas of ongoing research, the presence of multiple splice variants suggests potential for producing different protein isoforms or regulating gene expression at the post-transcriptional level. One recommended transcript for knockout studies, Hamp2-203 (ENSMUST00000217812.1), includes all of the coding sequence, indicating that disrupting this transcript would likely disrupt protein function. gempharmatech.com
Comparative Genomics of Hamp2 with Hamp1
Comparative genomic analysis of Hamp2 with Hamp1 reveals both similarities in structure and differences in expression and potential function. Both genes are located in close proximity on mouse chromosome 7 and share a conserved genomic organization of three exons and two introns. nih.govplos.org However, despite this structural similarity, Hamp1 and Hamp2 exhibit different patterns of expression and co-inducibility, particularly in response to stimuli like iron overload and inflammation. nih.govplos.org
While both Hamp1 and Hamp2 expression can be induced by iron, their responses to inflammation differ; inflammation increases Hamp1 but represses Hamp2 in the liver. plos.org Furthermore, studies using transgenic mouse models have suggested functional differences between the two genes. plos.orgjax.org For instance, targeted disruption of Hamp1 leads to severe tissue iron overload, whereas mice overexpressing Hamp2 have shown normal iron metabolism. plos.org This suggests that Hamp1 is the primary mediator of iron homeostasis among the murine hepcidin genes, while the role of Hamp2 remains less clear. nih.govplos.org At the protein level, mouse Hepcidin-2 (B1576447) shares approximately 68% amino acid identity with mouse Hepcidin-1 (B1576454). haematologica.orgnih.gov
Comparative studies across different species also provide context. While mammals generally have a single hepcidin gene, mice are an exception with two. plos.orgplos.org In fish, there can be multiple hepcidin genes, often categorized into HAMP1 and HAMP2 lineages, with fish HAMP1 being orthologous to mammalian HAMP. plos.orgplos.orgresearchgate.net This evolutionary perspective highlights the divergence and potential specialization of hepcidin genes in different organisms.
Upstream Regulatory Factor (USF2) Influence on Hamp2 Expression
Transcriptional regulation of hepcidin genes involves various factors, including members of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) family of transcription factors like Upstream Stimulatory Factor 1 (USF1) and Upstream Stimulatory Factor 2 (USF2). nih.gov These factors can bind to canonical E-box sequences in gene promoters. nih.gov
Research investigating the influence of USF1 and USF2 on hepcidin expression has shown differential effects on Hamp1 and Hamp2. Co-expression of USF1/USF2 with hepcidin promoter reporter constructs resulted in significant up-regulation of Hamp1 but notably, not Hamp2. nih.gov This finding suggests that while USF factors play a role in regulating Hamp1 transcription, Hamp2 expression may be regulated by different transcriptional pathways or have distinct USF-responsive elements that function differently. USF2 has been suggested to exert a polar or cis-acting effect on hepcidin expression. nih.gov Furthermore, a polymorphism in USF2 has been associated with decreased hepcidin expression in humans, highlighting the importance of this transcription factor in hepcidin regulation. haematologica.orgresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Hepcidin | 91864521 |
| Hepcidin-20 | 24858544 |
| Hepcidin-25 | 133065673 |
Note: While the article focuses on murine this compound (Hamp2), the PubChem CIDs provided are for human hepcidin peptides as these are commonly referenced. Murine hepcidin protein sequences are available in databases like UniProt (e.g., this compound: Q80T19). uniprot.org
Data Tables
Table 1: Genomic Location of Murine Hepcidin Genes
| Gene | Chromosome | Start | End | Strand |
| Hamp1 | 7 | Not specified | Not specified | Not specified |
| Hamp2 | 7 | 30,621,797 | 30,624,106 | Reverse |
Table 2: Transcript Variants of Murine Hamp2
| Transcript ID | Number of Splice Variants |
| ENSMUSG00000056978 | 3 |
| ENSMUST00000217812.1 | (One of the 3 transcripts) |
Biosynthesis and Post Translational Processing of Murine Hepcidin 2 Peptide
Prepropeptide Synthesis and ER Targeting
The synthesis of murine Hepcidin-2 (B1576447) begins with the transcription of the hepc2 gene and translation of the resulting mRNA into a precursor protein known as preprohepcidin (B1576763) researchgate.netnih.govmdpi.com. Murine preprothis compound is reported to be approximately 83-84 amino acids in length researchgate.netnih.govmdpi.comuniprot.orguniprot.org. This precursor contains an N-terminal signal peptide, typically around 24 amino acids long researchgate.netnih.govmdpi.comfrontiersin.orgoup.com. The signal peptide is crucial for directing the nascent polypeptide chain to the endoplasmic reticulum (ER), the site where protein folding and initial post-translational modifications occur researchgate.netnih.gov.
Enzymatic Cleavage and Maturation of this compound Peptide
Following translocation into the ER, the signal peptide of preprothis compound is cleaved by a signal peptidase, resulting in the formation of prohepcidin researchgate.netnih.govmdpi.comfrontiersin.orgoup.com. Prohepcidin is an intermediate form that still contains a proregion located between the signal peptide cleavage site and the mature peptide sequence researchgate.netnih.govnih.gov. This proregion must be removed to yield the biologically active mature this compound peptide researchgate.netnih.govmdpi.comfrontiersin.orgoup.com.
The primary enzyme responsible for the cleavage of the proregion is Furin, a member of the proprotein convertase family researchgate.netmdpi.comfrontiersin.orgoup.comnih.govfrontiersin.org. Furin recognizes a consensus sequence, typically a series of basic amino acids (e.g., RXK/RR), located immediately preceding the N-terminus of the mature peptide frontiersin.orgoup.comfrontiersin.org. Cleavage by Furin occurs in the late Golgi network or post-Golgi compartments researchgate.netnih.gov. Studies using Furin inhibitors have demonstrated that while inhibition blocks the cleavage of the proregion, it does not prevent the secretion of the precursor forms, indicating that this cleavage is essential for generating the mature peptide but not for exiting the cell nih.gov.
During or after the cleavage events, the peptide undergoes folding, which is stabilized by the formation of intramolecular disulfide bonds ashpublications.orgresearchgate.netnih.govoup.com.
Structural Characteristics of Mature this compound Peptide
Mature murine this compound is a peptide consisting of 25 amino acids capes.gov.brashpublications.orgnih.govplos.org. It is characterized by a high cysteine content, with 8 cysteine residues conserved in position capes.gov.brnih.govoup.complos.org. These cysteine residues form four intramolecular disulfide bonds, which are critical for the correct folding and stability of the peptide's three-dimensional structure ashpublications.orgresearchgate.netnih.govoup.complos.orgscielo.br. The disulfide bond pattern reported for murine hepcidins (including this compound) is typically Cys7-Cys23, Cys10-Cys22, Cys11-Cys19, and Cys14-Cys20, contributing to a characteristic hairpin structure ashpublications.orgnih.gov.
The amino acid sequence of mature murine this compound is reported as:
DINFPICRFCCQCCNKPSCGICCEE nih.govplos.org
The calculated mass for murine this compound is approximately 2821 Da, with an isoelectric point (pI) of 4.9 nih.govplos.org.
Here is a table summarizing the structural characteristics of mature murine this compound:
| Characteristic | Value |
| Length | 25 amino acids |
| Amino Acid Sequence | DINFPICRFCCQCCNKPSCGICCEE |
| Number of Cysteines | 8 |
| Number of Disulfides | 4 |
| Disulfide Bond Pattern | Cys7-Cys23, Cys10-Cys22, Cys11-Cys19, Cys14-Cys20 ashpublications.orgnih.gov |
| Predicted Mass | ~2821 Da nih.govplos.org |
| Predicted pI | 4.9 nih.govplos.org |
Secretion Pathways of this compound
Following its synthesis, processing, and folding within the ER and Golgi apparatus, mature murine this compound is secreted from the cell researchgate.netnih.govmdpi.comnih.gov. The secretion of hepcidin (B1576463), including murine this compound, is believed to occur via the constitutive secretory pathway, similar to other secreted proteins nih.gov. Pulse-chase studies have shown that hepcidin is rapidly secreted from cells after synthesis and processing nih.gov. While the cleavage of the propeptide by Furin is necessary for the generation of the mature form, inhibition of this cleavage does not prevent the protein from being secreted from the cell, suggesting that both prohepcidin and mature hepcidin can be secreted nih.gov. Once secreted, murine this compound can be detected in biological fluids such as blood and urine ashpublications.org.
Comparative Functional Analysis of Murine Hepcidin 2 with Hepcidin 1 Hamp1
Differential Effects on Systemic Iron Homeostasis in Murine Models
Studies utilizing transgenic mouse models have provided key insights into the distinct roles of hepcidin-1 (B1576454) and hepcidin-2 (B1576447) in regulating systemic iron balance.
Absence of Significant Iron Metabolism Modulation by this compound Overexpression
A notable finding from research in transgenic mice is the apparent lack of significant impact of this compound overexpression on systemic iron metabolism. nih.govnih.govibms.orgniscpr.res.in Mice engineered to overexpress this compound exhibited normal iron metabolism and developed normally, presenting with hematologic parameters similar to their non-transgenic littermates. ibms.orgniscpr.res.in This was observed despite high levels of this compound transgene mRNA expression. ibms.orgniscpr.res.in This outcome stands in stark contrast to the phenotype observed in mice overexpressing hepcidin-1, which develop severe iron deficiency anemia. nih.govibms.orgniscpr.res.inwikipedia.orgplos.org These findings strongly suggest that, unlike hepcidin-1, this compound does not play a significant role in modulating systemic iron homeostasis in murine models. nih.govibms.orgniscpr.res.in
Contrasting Activities with Hepcidin-1 on Intestinal Iron Absorption and Macrophage Iron Release
Hepcidin-1 is a critical regulator of iron transport, primarily by controlling the activity of ferroportin (FPN), the sole known mammalian iron exporter. nih.govwikipedia.orgplos.orgguidechem.comworldwidejournals.comuni-freiburg.demedchemexpress.comguidetopharmacology.org Hepcidin-1 binds to ferroportin on the surface of cells, including duodenal enterocytes (responsible for intestinal iron absorption) and macrophages (involved in recycling iron from senescent erythrocytes), leading to the internalization and degradation of ferroportin. nih.govwikipedia.orgguidechem.comworldwidejournals.comuni-freiburg.deguidetopharmacology.org This action effectively blocks iron efflux from these cells, thereby decreasing intestinal iron absorption and trapping iron within macrophages. nih.govwikipedia.orgworldwidejournals.commedchemexpress.comguidetopharmacology.org Overexpression of hepcidin-1 in mice results in reduced intestinal iron uptake and increased iron retention in macrophages, contributing to an iron-deficient state. nih.govwikipedia.orgworldwidejournals.commedchemexpress.comguidetopharmacology.org Conversely, hepcidin-1 deficiency leads to increased iron absorption and release from macrophages, causing iron overload. plos.orgguidechem.comworldwidejournals.commedchemexpress.comjmbfs.org
Given that overexpression of this compound does not induce significant changes in iron metabolism or lead to iron deficiency anemia, it can be inferred that this compound does not exert the same inhibitory effects on intestinal iron absorption and macrophage iron release as hepcidin-1. nih.govnih.govibms.orgniscpr.res.in The research indicates that this compound does not act on iron metabolism in a manner similar to hepcidin-1. ibms.orgniscpr.res.in
Molecular Basis of Functional Divergence (e.g., amino acid sequence differences, receptor affinity)
The functional disparity between murine hepcidin-1 and this compound is rooted in differences at the molecular level, particularly in their amino acid sequences. The mature 25-amino acid peptides of mouse hepcidin-1 and this compound share a sequence identity of 68%. nih.govuniprot.orgnih.gov Both peptides contain eight conserved cysteine residues that form four intramolecular disulfide bridges, a structural characteristic also found in antimicrobial peptides. nih.govuniprot.orgnih.gov
At position 2, Threonine (T) in hepcidin-1 is replaced by Isoleucine (I) in this compound. niscpr.res.in
At position 8, Isoleucine-Leucine (I-L) in hepcidin-1 is replaced by Arginine (R) in this compound. niscpr.res.in
At position 25, Threonine (T) in hepcidin-1 is replaced by Glutamic acid (E) in this compound. niscpr.res.in
Furthermore, the presence of a proline residue at position 17 and two glutamic acid residues at positions 24 and 25 in this compound, in contrast to neutral or basic residues at these positions in hepcidin-1 and other iron-regulatory hepcidins, are predicted to have substantial consequences on the structure, charge, and ultimately the function of this compound. niscpr.res.in
Regulation of Murine Hepcidin 2 Expression
Induction of Hamp2 mRNA Levels in Response to Specific Stimuli
Murine Hamp2 mRNA levels have been shown to be induced in response to certain stimuli, indicating a regulated expression pattern. While both Hamp and Hamp2 mRNA in the liver are reported to be upregulated by iron overload, their responses to other stimuli, such as inflammation, diverge oup.com.
Radiation-Induced Upregulation of Hepatic Hamp2 mRNA
Exposure to radiation has been identified as a stimulus that leads to the upregulation of hepatic Hamp2 mRNA in mice oup.comnih.govnih.gov. Studies using whole-body gamma-irradiated mice demonstrated a significant increase in Hamp2 expression in the liver following irradiation oup.comnih.gov. For instance, Hamp2 expression in the liver was significantly upregulated from 24 to 72 hours after 4 Gy irradiation oup.com. Lower doses of radiation (0.25 and 0.5 Gy) also induced a biphasic increase in hepatic Hamp2 expression, observed at 8–48 hours and 120–168 hours post-irradiation oup.comnih.govnih.gov. This pattern of upregulation suggests that hepatic Hamp2 mRNA levels are responsive to radiation exposure in a dose- and time-dependent manner oup.comnih.govnih.gov.
Correlation with Urinary Hepcidin-2 (B1576447) Peptide Levels Post-Irradiation
The radiation-induced increase in hepatic Hamp2 mRNA levels in mice has been shown to parallel an increase in this compound peptide levels detected in the urine oup.comnih.govnih.gov. This correlation suggests that the upregulation of Hamp2 transcription and subsequent increase in mRNA in the liver contributes, at least in part, to the elevated levels of this compound peptide found in the urine following radiation exposure oup.comnih.govnih.gov. Peak increases of this compound in urine were observed to be delayed in a dose-dependent manner at higher radiation doses (1 Gy and above) oup.comnih.govnih.gov. This parallel increase in hepatic mRNA and urinary peptide levels indicates a link between Hamp2 gene expression in the liver and the systemic availability or excretion of the this compound peptide after irradiation oup.comnih.govnih.gov.
Role of Inflammatory State in Hamp2 Regulation
The role of the inflammatory state in regulating Hamp2 expression appears to be distinct from its effect on Hamp1. While Hamp1 is known to be an acute-phase reactant and its expression is increased by inflammatory stimuli like lipopolysaccharide (LPS), Hamp2 does not respond to LPS treatment oup.comnih.gov. However, some research suggests that the induction of Hamp2 observed in the liver following irradiation might be associated with the inflammatory state induced by radiation in the liver oup.comnih.gov. This indicates that while Hamp2 may not be a general responder to all inflammatory signals like LPS, certain inflammation-associated conditions, such as those induced by radiation, might influence its expression oup.comnih.gov.
Proposed and Emerging Biological Roles of Murine Hepcidin 2
Role as a Radiation-Responsive Biomolecule
Studies have indicated that murine hepcidin-2 (B1576447) is responsive to radiation exposure, suggesting its potential as a biomarker for radiation effects. nih.govnih.govoup.com
Dose-Dependent and Biphasic Increase in Urinary Excretion
Following whole-body gamma irradiation in mice, urinary excretion of this compound has been observed to increase in a dose-dependent manner. nih.govnih.gov This increase typically begins significantly around 24 hours after irradiation at doses of 1 Gy and above, and can persist for approximately 168 hours. nih.gov The peak urinary excretion of this compound appears to be delayed with increasing radiation doses above 1 Gy. nih.gov
Interestingly, at lower radiation doses (0.25 Gy and 0.5 Gy), the increase in urinary this compound exhibits a biphasic pattern. nih.govnih.gov Peaks in excretion were noted at approximately 8-48 hours and again at 120-168 hours post-irradiation. nih.govnih.gov This biphasic response at lower doses is consistent with observations of other radiation-responsive molecules, such as interleukin-6, in different tissues. nih.gov The increase in urinary this compound levels has been shown to parallel an increase in the messenger RNA (mRNA) levels of the this compound gene (Hamp2) in the liver, suggesting that the increased urinary excretion is, at least in part, due to the upregulation of Hamp2 expression in the liver following radiation exposure. nih.govnih.gov
Table 1: Summary of Murine this compound Urinary Excretion Post-Irradiation
| Radiation Dose (Gy) | Onset of Increase (approx. hours) | Duration of Increase (approx. hours) | Peak Excretion Pattern |
| 0.25, 0.5 | 8-48 | 168 | Biphasic (peaks at 8-48h and 120-168h) |
| 1 and above | 24 | 168 | Dose-dependent delay in peak |
Association with Inflammatory Responses in Irradiated Liver
The induction of Hamp2 expression in the liver following whole-body irradiation appears to be associated with the inflammatory state observed in the irradiated liver tissue. nih.gov Gene expression profiling in the liver after whole-body irradiation has revealed characteristics of an inflammatory state, including the upregulation of positive acute-phase genes. nih.gov While the specific organs contributing to the increase of this compound in mouse urine are not fully known, the parallel upregulation of hepatic Hamp2 expression and urinary this compound levels suggests a link between hepatic inflammatory responses and this compound induction. nih.gov
Potential Involvement in Innate Immunity Mechanisms
Hepcidin (B1576463) peptides, including this compound, have been considered in the context of innate immunity due to their structural characteristics. nih.govresearchgate.net
Consideration as an Antimicrobial Peptide
Hepcidins are cysteine-rich peptides, a structural feature common to many antimicrobial peptides. biologists.comportlandpress.com Hepcidin was originally identified as a liver-expressed antimicrobial peptide (LEAP-1) with direct antimicrobial activity against certain bacteria and fungi. pnas.orgportlandpress.com While the primary recognized function of hepcidin-1 (B1576454) is iron regulation, the hepcidin family, including murine this compound, shares structural similarities with defensins, a class of antimicrobial peptides. biologists.com Although the antimicrobial activity of murine this compound specifically is not as extensively characterized as its role in radiation response, its classification as a "hepcidin antimicrobial peptide 2" nih.govnih.govjax.org and its structural relation to other hepcidins suggest a potential, albeit perhaps minor or context-dependent, role in innate immunity as an antimicrobial peptide.
Undefined Physiological Functions Beyond Iron Regulation
Despite the established role of hepcidin-1 in iron homeostasis, the physiological functions of murine this compound beyond iron regulation and its response to radiation are not yet fully defined. nih.govresearchgate.netresearchgate.net While Hamp2 expression in the liver is upregulated following whole-body irradiation, providing a clue to its function, further investigation is required to fully elucidate the roles of this compound and related molecules in response to radiation and in other physiological processes. nih.gov The existence of two distinct hepcidin genes in mice, unlike the single gene in humans and other mammals, suggests potentially divergent or specialized roles for hepcidin-1 and this compound in murine physiology. plos.orgresearchgate.net
Cellular and Molecular Mechanisms of Murine Hepcidin 2 Action
Investigation of Specific Cellular Receptors for Hepcidin-2 (B1576447) (if distinct from ferroportin interaction of Hepcidin-1)
The principal cellular receptor for hepcidin (B1576463), well-established for its role in iron homeostasis, is the iron export protein ferroportin (SLC40A1). nih.govuniprot.orguni-freiburg.degenecards.orgnih.gov Hepcidin binds to ferroportin, leading to its internalization and degradation, thereby reducing cellular iron efflux. uniprot.orguni-freiburg.degenecards.orgnih.gov This interaction is crucial for the iron-regulatory function of hepcidin. The N-terminus of hepcidin is essential for its interaction with ferroportin. uniprot.org
However, available research suggests that murine this compound does not exert a comparable effect on iron metabolism to Hepcidin-1 (B1576454). wikipedia.orgscispace.com Studies involving transgenic mice overexpressing this compound did not result in the iron-deficient anemia phenotype observed in Hepcidin-1 overexpressing mice. wikipedia.orgscispace.com This functional difference implies that murine this compound either does not interact significantly with ferroportin in a manner that impacts iron homeostasis or that its interaction does not lead to the same downstream effects as Hepcidin-1. Specific studies investigating a distinct cellular receptor for murine this compound, separate from ferroportin, are not prominently featured in the provided search results, likely due to the limited evidence for this compound's direct involvement in iron regulation.
Intracellular Signaling Pathways Potentially Activated by this compound
The regulation of hepcidin (primarily Hepcidin-1) expression involves several intracellular signaling pathways, notably the bone morphogenetic protein (BMP)/hemojuvelin (HJV)/SMAD pathway, which is a major transcriptional regulator responsive to iron levels. nih.govuniprot.org The IL-6/JAK-STAT3 pathway is also crucial for inducing hepcidin expression during inflammation. nih.govuni-freiburg.de These pathways primarily control the production of hepcidin.
Regarding intracellular signaling pathways activated by hepcidin binding to its receptor (ferroportin), the interaction of hepcidin with ferroportin is known to trigger the internalization and degradation of ferroportin, a process that can involve ubiquitination and lysosomal degradation pathways. uni-freiburg.de This downstream effect on ferroportin is a key outcome of hepcidin (Hepcidin-1) action.
Given the lack of strong evidence for murine this compound significantly impacting iron metabolism via ferroportin, detailed research on intracellular signaling pathways specifically activated by murine this compound, distinct from the known mechanisms initiated by Hepcidin-1 binding to ferroportin, is not widely reported in the provided literature. While this compound is expressed in certain tissues like the pancreas and detected in urine, its functional role and associated signaling events in these contexts, independent of iron homeostasis, are not clearly elucidated in the search results. uni-freiburg.demdpi.com
Interaction with Other Biological Molecules (if distinct from Hepcidin-1's interactions)
Hepcidin-1 is known to interact primarily with ferroportin to regulate iron export. nih.govuniprot.orguni-freiburg.degenecards.orgnih.gov Its expression is regulated by complex interactions involving various molecules within signaling pathways such as BMPs (e.g., BMP2, BMP4, BMP6, BMP9), HJV, HFE, and Transferrin Receptor 2 (TFR2). nih.govuniprot.org
Methodological Approaches in Murine Hepcidin 2 Research
Genetic Manipulation Techniques for Hamp2 (e.g., overexpression, knockout models)
Genetic manipulation of the Hamp2 gene in mice is a crucial approach for investigating its physiological function. The mouse genome contains two hepcidin (B1576463) genes, Hamp1 and Hamp2, located on chromosome 7. nih.govnih.gov Unlike humans who have a single hepcidin gene, the presence of two paralogs in mice allows for comparative studies and the creation of specific genetic models to dissect their individual roles. semanticscholar.orgnih.gov
Techniques such as the generation of transgenic mice with targeted modifications are employed. This includes creating models with conditional alleles of Hamp2, often in conjunction with Hamp1 modifications, to study their combined or individual effects on iron metabolism and other processes. nih.gov Overexpression of Hamp2 has been achieved in transgenic mouse lines. Studies involving such models have indicated that Hamp2 overexpression does not significantly alter hematological parameters under normal conditions, suggesting a potentially distinct or minor role for hepcidin-2 (B1576447) in iron metabolism compared to hepcidin-1 (B1576454). semanticscholar.orgnih.gov
Gene knockout technology is also applied to eliminate Hamp2 function. This can be achieved through methods like homologous recombination or the use of advanced genome editing tools such as CRISPR/Cas9. nih.govfrontiersin.orgnumberanalytics.com For instance, ubiquitous knockout of both Hamp1 and Hamp2 has been performed to demonstrate the absence of expression from both genes. nih.gov The development of specific CRISPR-based knockout kits for the murine Hamp2 gene further facilitates this line of research. origene.com These genetic models are instrumental in observing the phenotypic consequences of altered Hamp2 expression and inferring the biological activities of this compound.
Mass Spectrometry for this compound Detection and Quantification in Biological Fluids (e.g., urine)
Mass spectrometry (MS) is a powerful tool for the direct detection and quantification of this compound peptides in biological samples from mice. While mRNA expression levels provide information about gene transcription, MS allows for the measurement of the mature, bioactive peptide. plos.orgnih.gov
Various MS-based methodologies have been developed and applied in murine hepcidin research. These include Fourier transform ion cyclotron resonance (FTICR), tandem-MS, and time-of-flight (TOF) MS. plos.orgnih.gov Specifically, techniques like Surface Enhanced Laser Desorption Ionization (SELDI) or Immobilized Metal Affinity Chromatography (IMAC), coupled with TOF MS, have been utilized for the routine determination of hepcidin peptide levels in mouse serum and urine. plos.orgnih.govresearchgate.net
Studies employing MS have revealed that this compound is predominantly found in murine urine, whereas hepcidin-1 is the dominant form in serum. plos.orgnih.govresearchgate.net The theoretical mass of this compound corresponds to an urine-born peak with an m/z of 2821, which has been confirmed through tandem MS analysis to match the deduced amino acid sequence of the Hamp2 gene. plos.orgnih.gov Furthermore, MS analysis has identified presumed amino-terminally truncated isoforms of this compound in urine, with the presence of 22 and 23 amino acid isoforms varying depending on the mouse strain. nih.gov
Mass spectrometry has also been used to identify this compound as a molecule whose levels in mouse urine change in response to stimuli such as gamma irradiation or in models of kidney disease. karger.comnih.gov These applications highlight the utility of MS in monitoring this compound peptide levels under different physiological and pathological conditions.
Cell Culture Models for Studying this compound Regulation
Cell culture models provide a controlled environment to investigate the cellular mechanisms regulating this compound expression and function. Although much of the cell culture work on hepcidin has focused on hepcidin-1 due to its primary role in iron homeostasis, these models are also applicable to studying this compound. haematologica.org
Primary cell cultures, such as primary murine hepatocytes, can be used to study the direct effects of various factors on Hamp2 gene expression. ashpublications.org Immortalized cell lines are also valuable tools. For example, macrophage cell lines like J774A have been used to study the effects of hepcidin peptides on the expression of ferroportin, the iron exporter. core.ac.uk While this specific example pertains to hepcidin-1's effect on ferroportin, similar approaches can be applied to investigate the interaction of this compound with ferroportin or other potential targets in relevant cell types.
Cell-based assays utilizing different cell lines can be employed to assess the biological activity of this compound or to screen for compounds that influence its production or signaling. idrblab.net Models like COS1 cells have been used to explore the regulation of ferroportin expression by endogenously produced hepcidin. nih.gov Furthermore, primary cultured neurons have been utilized to study the impact of hepcidin on iron efflux from neuronal cells. nih.gov
Future Research Directions and Unanswered Questions for Murine Hepcidin 2
Elucidating the Precise Physiological Function(s) of Hepcidin-2 (B1576447)
Unlike Hepcidin-1 (B1576454), which is crucial for regulating iron efflux by binding to ferroportin, studies in transgenic mice have indicated that this compound does not appear to significantly impact iron metabolism in the same manner as Hepcidin-1 ashpublications.orgwikigenes.org. Transgenic mice overexpressing Hamp2 did not develop the severe iron-deficient anemia phenotype observed in mice overexpressing Hamp1, despite having high levels of Hamp2 mRNA ashpublications.orgwikigenes.org. This suggests a functional divergence between the two murine hepcidin (B1576463) paralogs.
Hepcidin was initially identified as a liver-expressed antimicrobial peptide (LEAP-1), and while the direct antimicrobial activity of mammalian hepcidin in vivo is still debated, this was one of its first described properties haematologica.orghaematologica.org. In some fish species, which also possess multiple hepcidin genes, a functional subfunctionalization has been observed, with one type primarily involved in iron metabolism and another exhibiting a predominant antimicrobial role researchgate.netaai.orgfrontiersin.orgmdpi.com. Given the structural similarities to antimicrobial peptides and the lack of a clear role in systemic iron homeostasis, a key area for future research is to definitively determine if this compound has significant antimicrobial activity in vivo in mice and to identify other potential physiological functions beyond iron regulation haematologica.orgresearchgate.netoup.com. Exploring its role in innate immunity or other biological processes distinct from iron metabolism is crucial to fully understand its purpose.
Identification of Specific Cellular Targets and Binding Partners for this compound
The primary cellular target of Hepcidin-1 is the iron exporter ferroportin (FPN), leading to its internalization and degradation and thus controlling iron release from cells haematologica.orgportlandpress.comwikipedia.org. Since this compound does not seem to regulate iron metabolism like Hepcidin-1, it is hypothesized that it may not interact with ferroportin in the same functional capacity, or it may have entirely different cellular targets and binding partners researchgate.netabcam.com.
Identifying the specific molecules that this compound binds to is a critical unanswered question haematologica.orgresearchgate.netoup.com. These targets could be cell surface receptors, other proteins, or even microbial components if it possesses antimicrobial activity. Advanced techniques such as pull-down assays, co-immunoprecipitation coupled with mass spectrometry, and cell-based binding studies are necessary to pinpoint these interactions. Elucidating the binding partners of this compound will provide crucial insights into its downstream signaling events and ultimately its physiological function(s).
Exploring Evolutionary Conservation and Species-Specific Roles of this compound Analogs
The presence of two hepcidin genes in mice and multiple hepcidin genes in fish, compared to a single gene in most other mammals, raises intriguing evolutionary questions plos.orgashpublications.orgmdpi.complos.org. While the gene structure of type I and type II hepcidins appears conserved, the sequences of the mature peptides can diverge significantly between variants and across species frontiersin.orgoup.com.
Research into hepcidin in teleost fish has revealed functional divergence between Hamp1 and Hamp2 types, with Hamp2 often exhibiting a more pronounced antimicrobial role researchgate.netaai.orgfrontiersin.org. Exploring the evolutionary history of the Hamp2 gene and its analogs in different species can provide clues about selective pressures that led to the retention or duplication and divergence of hepcidin genes plos.orgfrontiersin.orgoup.com. Comparative studies of the expression patterns, regulation, and functional activities of this compound analogs in various species are needed to understand the evolutionary drivers behind the observed species-specific differences and to infer potential functions of murine this compound based on conserved roles in other organisms haematologica.orgoup.com.
Potential for this compound as a Biomarker or Therapeutic Target in Specific Contexts (e.g., radiation exposure, inflammation)
Although this compound does not appear to be strongly regulated by inflammation in the same way as Hepcidin-1, its expression and levels may change in response to specific stimuli or in particular disease states researchgate.net. Notably, this compound has been identified as a radiation-responsive molecule in mice. Studies have shown that urinary excretion of this compound is increased following whole-body gamma irradiation in a dose-dependent manner, and this increase parallels the upregulation of Hamp2 mRNA levels in the liver oup.comsemanticscholar.orgresearchgate.netnih.govnih.gov.
The upregulation pattern of this compound in response to radiation exposure differs between high and low doses, and its levels in urine can remain elevated for up to a week post-irradiation oup.comnih.gov. This suggests a potential for this compound to serve as a biomarker for radiation exposure, which could be valuable for dose estimation in emergency scenarios oup.comsemanticscholar.orgnih.govnih.gov. Further research is needed to validate its reliability and sensitivity as a radiation biomarker and to understand the mechanisms linking radiation exposure to increased Hamp2 expression and this compound excretion.
While its role in systemic inflammation appears limited compared to Hepcidin-1, investigating the potential involvement of this compound in localized inflammatory responses or specific types of inflammation is warranted. Given the potential for antimicrobial activity suggested by evolutionary comparisons, exploring its therapeutic potential as an antimicrobial agent, particularly in contexts where traditional antibiotics may be less effective, could be another area of future research frontiersin.org. However, any therapeutic application would require extensive investigation into efficacy, specificity, and safety, which falls outside the scope of this article but represents a potential long-term direction.
Radiation-Induced Changes in Urinary this compound Levels in Mice
| Radiation Dose (Gy) | Time Post-Irradiation | Change in Urinary this compound | Reference |
| 4 | 24-168 h | Increased (dose-dependent) | nih.gov |
| 1 and above | Peak delayed | Increased | nih.gov |
| 0.25 and 0.5 | 8-48 h and 120-168 h | Biphasic increase | oup.comnih.gov |
This table summarizes findings on the changes in urinary this compound levels in mice following different doses of gamma irradiation, indicating its potential as a radiation-responsive biomarker.
Q & A
Q. What experimental methods are recommended for detecting Hepcidin-2 in murine tissues, and how can researchers validate antibody specificity?
this compound detection in murine tissues (e.g., liver) can be achieved using immunohistochemistry (IHC-P or IHC-Fr) or Western blot (WB) with recombinant antibodies like ab190775, which targets both Hepcidin and this compound. Key validation steps include:
- Optimizing antibody dilution (e.g., 1/100 for IHC, validated with secondary antibodies such as ab97051 or ab150077) .
- Using recombinant fragment proteins (aa24-83 with GST-Tag) as positive controls to confirm binding specificity .
- Including negative controls (e.g., omission of primary antibody) and verifying cytoplasmic staining patterns in hepatocytes via confocal imaging .
Q. What is the established role of this compound in systemic iron regulation, and what experimental models support this mechanism?
this compound, a peptide hormone, regulates cellular iron efflux by binding to ferroportin, inducing its internalization and degradation. This mechanism was demonstrated in vitro using tissue culture cells and murine models, where iron overload or inflammation modulated hepcidin secretion. Key findings include:
- Hepcidin-ferroportin interaction reduces iron export, completing a homeostatic loop responsive to iron levels and inflammation .
- Murine knockout models show tissue iron overload when hepcidin is deficient, while overexpression leads to hypoferremia .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound expression data under stress conditions, such as radiation exposure?
Contradictory findings (e.g., biphasic vs. delayed this compound expression post-radiation) require careful analysis of:
- Dose dependency : Higher doses (≥1 Gy) cause delayed peaks, while lower doses (0.25–0.5 Gy) show biphasic responses (peaks at 8–48 h and 120–168 h) .
- Sample source : Urinary this compound detected via MALDI-TOF MS may differ from hepatic levels due to tissue-specific secretion or degradation .
- Experimental design : Time-course studies and standardized radiation protocols are critical for reproducibility .
Q. What methodological strategies ensure reproducibility in this compound studies across laboratories?
Reproducibility hinges on:
- Antibody validation : Use recombinant, animal-free antibodies (e.g., ab190775) for batch-to-batch consistency .
- Detailed protocols : Report dilution factors, fixation methods (e.g., 4% paraformaldehyde), and permeabilization agents (e.g., 0.1% Triton X-100) .
- Data reporting : Adhere to NIH preclinical guidelines, including statistical thresholds and replication attempts in supplementary materials .
Q. How can researchers investigate this compound’s role as a biomarker in non-hepatic tissues or biofluids?
Advanced approaches include:
- Multi-omics profiling : Combine MALDI-TOF MS (for urinary detection) with transcriptomic analysis to correlate expression with tissue-specific pathways .
- Cross-species validation : Test antibody cross-reactivity in human cell lines or primary hepatocytes, noting that ab190775 is mouse-specific .
- Functional assays : Measure ferroportin internalization kinetics in vitro using fluorescence-tagged ferroportin and time-lapse imaging .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
